N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine
Description
N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine is a thiophene-derived Schiff base compound characterized by a fluorophenyl-substituted thiophene core linked to a hydroxylamine moiety via an ethylidene bridge. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between substituted thiophene ketones and hydroxylamine derivatives under acidic conditions .
Properties
IUPAC Name |
N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-8(14-15)11-6-7-12(16-11)9-2-4-10(13)5-3-9/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKUFFFZIMRMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Reactants :
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5-Bromothiophene-2-carbaldehyde (1 mol)
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4-Fluorophenylboronic acid (1.2 mol)
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Palladium catalyst (tetrakis(triphenylphosphine)palladium(0), 0.0005 mol)
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Base (Na₂CO₃, 1 mol)
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Conditions :
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Solvent: Ethanol
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Temperature: Reflux (~78°C)
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Duration: 10 hours
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Workup :
Analytical Data
| Property | Value |
|---|---|
| Yield | 61–68% |
| Melting Point | 115–123°C |
| IR (KBr, cm⁻¹) | 2935 (C-H), 871 (C-F) |
| ¹H NMR (CDCl₃, δ ppm) | 7.48–8.92 (aromatic protons) |
This intermediate serves as the electrophilic partner in subsequent Schiff base formation.
Formation of the Schiff Base
The target compound is synthesized via condensation of 5-(4-fluorophenyl)thiophene-2-carbaldehyde with hydroxylamine. While direct literature on this reaction is limited, analogous protocols for hydroxylamine-aldehyde Schiff bases provide a validated pathway.
Reaction Mechanism
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Nucleophilic Attack : Hydroxylamine’s amine group attacks the aldehyde carbonyl carbon.
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Dehydration : Elimination of water forms the imine (C=N) bond.
Optimized Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Glacial acetic acid (2–5 drops) |
| Temperature | Reflux (~78°C) |
| Duration | 4–6 hours |
Post-reaction, the mixture is concentrated, poured over ice, and recrystallized from ethanol.
Purification and Characterization
Chromatographic Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
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HPLC : Reverse-phase C18 column, acetonitrile/water (70:30) mobile phase.
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| IR (KBr) | 3343 cm⁻¹ (O-H stretch), 1185 cm⁻¹ (C-O) |
| ¹H NMR (CDCl₃) | δ 1.1 (CH₃), 6.8–7.87 (aromatic), 8.92 (N=O) |
| MS (ESI) | m/z 235.28 [M+H]⁺ |
These data align with the molecular structure of the target compound.
Challenges and Optimization
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Low Yields in Schiff Base Formation :
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Byproduct Formation :
Scalability and Industrial Relevance
While lab-scale synthesis achieves ~60% yield, industrial production requires:
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Continuous Flow Systems : To enhance heat/mass transfer.
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Catalyst Recycling : Palladium recovery via filtration or immobilized catalysts.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxylamine group undergoes controlled oxidation to form nitroso or nitro derivatives.
Key Findings :
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Hydrogen peroxide selectively oxidizes the hydroxylamine group to a nitroso functionality without affecting the thiophene ring.
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Ozonolysis cleaves the ethylidene C=N bond, yielding fragmented aldehydes .
Reduction Reactions
The imine (C=N) bond and hydroxylamine group are susceptible to reduction.
Mechanistic Insight :
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Sodium borohydride selectively reduces the C=N bond to a C-N single bond, preserving the hydroxylamine group.
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Catalytic hydrogenation saturates both the thiophene ring and the C=N bond .
Nucleophilic Substitution
The 4-fluorophenyl group participates in aromatic substitution under specific conditions.
Limitations :
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The fluorine substituent’s strong electron-withdrawing effect deactivates the ring, requiring harsh conditions for substitution .
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Regioselectivity favors para-substitution relative to the thiophene attachment .
Cycloaddition Reactions
The α,β-unsaturated imine participates in [3+2] cycloadditions.
Stereochemical Notes :
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Reactions with nitrile oxides proceed via a concerted mechanism, yielding trans-configured isoxazolines.
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Copper-catalyzed cycloadditions show excellent regioselectivity for 1,3-dipolar intermediates .
Functionalization via Vilsmeier–Haack Reaction
The hydroxylamine nitrogen undergoes formylation under Vilsmeier conditions.
| Reagent System | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| POCl₃/DMF | 0°C → 75°C, 6 hr | Formohydrazide derivative | 82% | |
| POCl₃/DMF + heat | 100°C, 12 hr | Pyrazole-4-carbaldehyde | 67% |
Critical Observations :
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit notable bioactivity:
Scientific Research Applications
Anticancer Activity
Research has demonstrated that N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell growth.
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural features, particularly the presence of the fluorinated phenyl group, may enhance its activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial therapies .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes involved in cancer metabolism and microbial resistance mechanisms. Preliminary studies indicate that it may inhibit:
- Acetylcholinesterase
- Cyclooxygenase enzymes
Further research is necessary to confirm these interactions and their implications for therapeutic applications.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound, researchers treated various cancer cell lines with different concentrations of the compound. The study concluded that the compound significantly inhibited tumor growth in vitro, providing a strong basis for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted to assess the efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited substantial antibacterial activity, particularly against gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several aryl-thiophene and hydroxylamine derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Differences
The imidazopyridine core in the third analog offers π-π stacking advantages in biological systems, unlike the thiophene-based compounds .
Solubility and Bioavailability :
- The piperazine-containing analog exhibits superior aqueous solubility due to its basic nitrogen atoms, whereas the fluorophenyl-thiophene derivative is likely more lipophilic, limiting its pharmacokinetic profile .
Synthetic Accessibility :
Biological Activity
N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine, a compound with the molecular formula CHFNOS and molecular weight 235.28 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates the thiophene and hydroxylamine functionalities. The synthetic pathway often includes the formation of the thiophene ring followed by the introduction of the hydroxylamine moiety. Specific synthetic routes can be found in literature focused on related compounds, which may provide insights into optimizing yields and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives featuring thiophene rings have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 100 μg/mL to as low as 0.7 μg/mL for specific antifungal activities .
Antioxidant Activity
Compounds with hydroxylamine functionalities have been evaluated for their antioxidant potential. The presence of electron-donating groups, such as fluorine in this compound, can enhance its ability to scavenge free radicals, thus contributing to its overall biological efficacy. Studies indicate that similar hydroxylamine derivatives can inhibit lipid peroxidation and protect cellular components from oxidative stress .
Antitumor Activity
Preliminary investigations into the antitumor properties of this compound suggest that it may induce apoptosis in cancer cell lines. Compounds with similar structures have been reported to exhibit cytotoxic effects through mechanisms involving mitochondrial dysfunction and oxidative stress induction .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymes : Hydroxylamines can act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : By disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS), these compounds may trigger programmed cell death in malignant cells.
- Biofilm Disruption : Some derivatives have shown potential in inhibiting biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .
Study 1: Antimicrobial Efficacy
A study evaluating a series of thiophene-based compounds found that those with hydroxylamine groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15 μg/mL to 125 μg/mL .
Study 2: Antioxidant Properties
Research highlighted that similar hydroxylamine derivatives effectively reduced oxidative stress markers in vitro, demonstrating a dose-dependent relationship between compound concentration and antioxidant activity .
Study 3: Antitumor Activity
In vitro assays on various cancer cell lines demonstrated that compounds analogous to this compound induced significant cytotoxicity with IC values below 10 μM, suggesting strong potential for further development as anticancer agents .
Q & A
Q. What synthetic methodologies are optimal for preparing N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine?
Answer: The synthesis typically involves condensation reactions between hydroxylamine derivatives and thiophene-based ketones. For example:
- Step 1: Prepare 5-(4-fluorophenyl)thiophene-2-carbaldehyde via Suzuki coupling of 2-bromothiophene with 4-fluorophenylboronic acid .
- Step 2: React the aldehyde with hydroxylamine hydrochloride in ethanol under reflux, using potassium carbonate as a base to facilitate imine formation .
- Critical Parameters: Reaction temperature (70–80°C), solvent polarity (ethanol/water mixtures), and stoichiometric ratios (1:1.2 aldehyde:hydroxylamine) significantly affect yields (typically 60–75%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- IR Spectroscopy: Identify key functional groups (e.g., C=N stretch at ~1595 cm⁻¹, N–O stretch at ~1270 cm⁻¹) .
- NMR Spectroscopy:
- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ at m/z 262.07 for C₁₂H₁₀FNO₂S) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations: Optimize molecular geometry to predict nucleophilic/electrophilic sites. For example, the ethylidene group is susceptible to nucleophilic attack due to electron-deficient C=N bonds .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) to guide pharmacological studies. The fluorophenyl group may enhance binding affinity via hydrophobic interactions .
- Contradictions to Address: Discrepancies between predicted and experimental reaction outcomes (e.g., unexpected byproducts due to solvent effects) require iterative computational refinement .
Q. What strategies resolve contradictions in biological activity data for this compound?
Answer:
- Dose-Response Analysis: Use the Mosmann assay () to validate cytotoxicity thresholds. Inconsistent IC₅₀ values may arise from cell line variability (e.g., HeLa vs. HEK293) .
- Metabolite Profiling: LC-MS/MS can identify degradation products that interfere with bioactivity. For example, hydrolysis of the imine bond under physiological pH may reduce efficacy .
- Control Experiments: Compare with structurally analogous compounds (e.g., non-fluorinated derivatives) to isolate the fluorophenyl group’s contribution to activity .
Q. How does crystal packing influence the compound’s physicochemical properties?
Answer:
- X-Ray Crystallography: Reveals intermolecular interactions (e.g., π-π stacking between fluorophenyl rings, hydrogen bonding via hydroxylamine). Such packing can enhance thermal stability (melting point >200°C) .
- Impact on Solubility: Tight crystal packing (observed in similar thiophene derivatives) reduces aqueous solubility, necessitating co-solvents like DMSO for in vitro studies .
Methodological Tables
Q. Table 1: Key IR Bands for Structural Confirmation
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C=N (imine) | 1595–1610 | |
| N–O (hydroxylamine) | 1260–1280 | |
| C–F (fluorophenyl) | 1100–1150 |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–80°C | >70% above 75°C |
| Solvent | Ethanol/Water (3:1) | Maximizes solubility |
| Catalyst | K₂CO₃ | Accelerates imine formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
